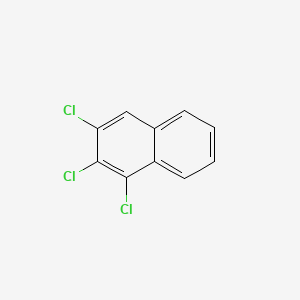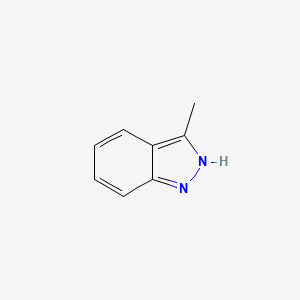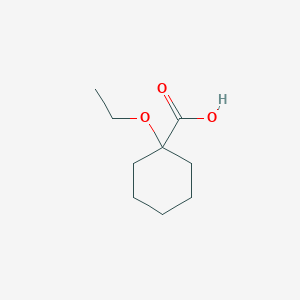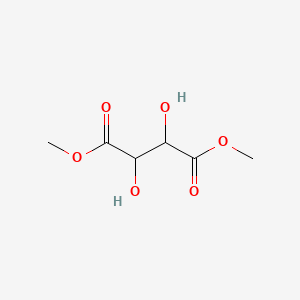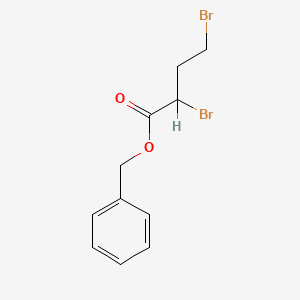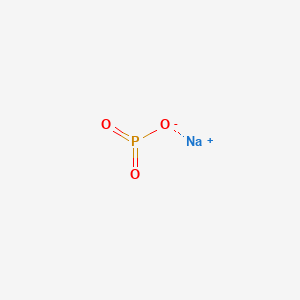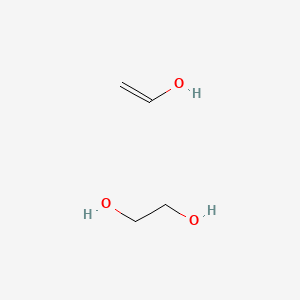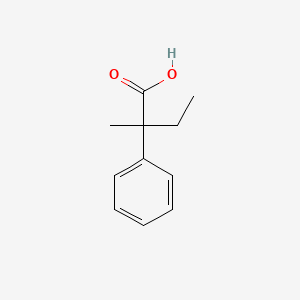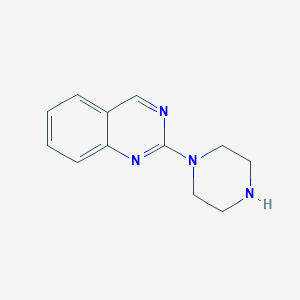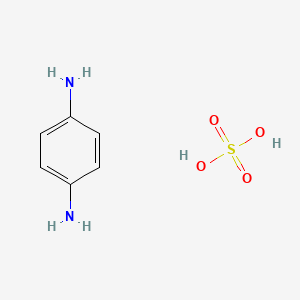
p-Phenylenediamine sulfate
描述
p-Phenylenediamine sulfate: is an organic compound with the chemical formula
C6H4(NH2)2⋅H2SO4
. It is a white to grayish powder that is soluble in water. This compound is primarily used in the production of dyes, polymers, and as an intermediate in various chemical reactions.作用机制
Target of Action
p-Phenylenediamine (PPD) is an organic compound that primarily targets the hair follicles when used in hair dye formulations . It is also used as a component of engineering polymers and composites like Kevlar . The primary targets of PPD are the amino and hydroxyl groups present in the hair follicles .
Mode of Action
PPD interacts with its targets through oxidative chemical reactions. In the hair coloration process, the final permanent color develops during complex chemical reactions in the presence of an oxidant, such as hydrogen peroxide, and a coupler, such as resorcinol . PPD acts as a pre- or pro-hapten, undergoing (auto)oxidative transformation into haptens, such as benzoquinone diimine, benzoquinone, or Bandrowski’s Base .
Pharmacokinetics
It is known that ppd and its metabolites are quickly absorbed by the blood after oral intake or intake through the skin .
Result of Action
The primary result of PPD’s action is the development of a permanent hair color when used in hair dye formulations . Ppd and its metabolites can cause mutagenic and carcinogenic effects in humans . It is also known to be the most important allergen associated with hair dye-related allergic contact dermatitis .
Action Environment
The action of PPD is influenced by various environmental factors. For instance, the pH value, solvent type, and type and concentration of added electrolytes can affect the electrochemical potentials of PPD and its transformation products . Furthermore, the presence of an oxidant and a coupler is crucial for the desired hair coloration process .
生化分析
Biochemical Properties
p-Phenylenediamine sulfate plays a role in biochemical reactions, particularly in the process of hair dyeing. It reacts with other components in hair dye formulations, leading to complex chemical reactions that result in the desired hair color . The metabolites produced by this compound, such as quinone, can cause mutagenic and carcinogenic effects in humans .
Cellular Effects
This compound has been reported to have significant effects on various types of cells. It is quickly absorbed by the blood after oral intake or intake through the skin, leading to potential mutagenic and carcinogenic effects . It can alter the genetic material of cells , potentially leading to adverse cellular effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with other compounds in hair dye formulations. In the presence of an oxidant, such as hydrogen peroxide, and a coupler, such as resorcinol, this compound undergoes oxidative chemical reactions that lead to the development of the final permanent hair color .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been reported that the median lethal dose (LD50) of this compound is 80 mg/kg in rats, 98 mg/kg in rats, and 145 mg/kg in guinea pigs . This indicates that high doses of this compound can be toxic or even lethal.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of azo dyes
Transport and Distribution
Given its use in hair dyes and its ability to cause mutagenic and carcinogenic effects, it is likely that it can be transported and distributed within the body .
准备方法
Synthetic Routes and Reaction Conditions:
From p-Nitroaniline: The most common method involves the reduction of p-nitroaniline. p-Nitroaniline is first synthesized from nitrobenzene through nitration and subsequent reduction. The reduction of p-nitroaniline to p-phenylenediamine is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
From Aniline: Another method involves the direct amination of aniline. Aniline is treated with ammonia and a suitable catalyst under high pressure and temperature to yield p-phenylenediamine.
Industrial Production Methods: In industrial settings, p-phenylenediamine sulfate is produced by reacting p-phenylenediamine with sulfuric acid. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting sulfate salt is then purified through recrystallization.
化学反应分析
Types of Reactions:
Oxidation: p-Phenylenediamine sulfate can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Although less common, this compound can be reduced to form various amine derivatives.
Substitution: This compound can participate in electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Strong acids like hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry:
Dye Production: p-Phenylenediamine sulfate is a key intermediate in the synthesis of azo dyes and other colorants.
Polymer Synthesis: It is used in the production of high-performance polymers such as aramid fibers, which are known for their strength and heat resistance.
Biology and Medicine:
Hair Dyes: It is a common ingredient in hair dye formulations due to its ability to produce a wide range of colors.
Biochemical Research: Used as a reagent in various biochemical assays and experiments.
Industry:
Rubber Industry: Utilized as an antioxidant in the rubber industry to prevent the degradation of rubber products.
Photographic Development: Employed in photographic developers due to its reducing properties.
相似化合物的比较
m-Phenylenediamine: Similar in structure but differs in the position of the amino groups on the benzene ring.
o-Phenylenediamine: Another isomer with amino groups in the ortho position.
Aniline: A simpler aromatic amine with a single amino group.
Uniqueness: p-Phenylenediamine sulfate is unique due to its specific placement of amino groups, which allows it to participate in a distinct set of chemical reactions compared to its isomers. Its sulfate form enhances its solubility in water, making it more suitable for certain industrial applications.
Would you like more detailed information on any specific aspect of this compound?
属性
IUPAC Name |
benzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPKLWVNKAMAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106-50-3 (Parent) | |
| Record name | 1,4-Benzenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066028 | |
| Record name | p-Phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [MSDSonline] | |
| Record name | 1,4-Benzenediamine sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16245-77-5 | |
| Record name | 1,4-Benzenediamine, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,4-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IGM30961 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-BENZENEDIAMINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6256 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


